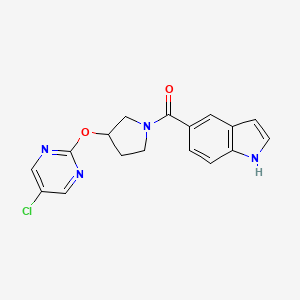

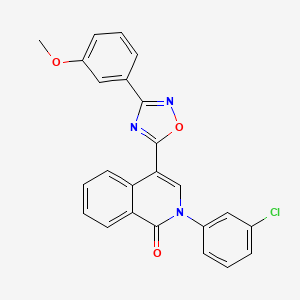

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, also known as CPI-1205, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is responsible for the addition of methyl groups to histone proteins, which can result in gene silencing. CPI-1205 is a promising drug candidate for the treatment of cancer and other diseases where EZH2 is overexpressed.

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

The indole nucleus is found in many synthetic drug molecules used in cancer treatment . Therefore, our compound could potentially have applications in anticancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives are known to have antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives are known to have antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes.

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the release of insulin in pancreatic β-cells and GLP-1 in enteroendocrine cells . This helps regulate glucose homeostasis in the body.

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions help to regulate blood glucose levels, making this compound a potential new treatment for type 2 diabetes .

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-13-8-20-17(21-9-13)24-14-4-6-22(10-14)16(23)12-1-2-15-11(7-12)3-5-19-15/h1-3,5,7-9,14,19H,4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGPZFOMASUZTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)

![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2358523.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)